1,2,3,4,5,6-六氢-1-苯并氮杂卓林盐酸盐

描述

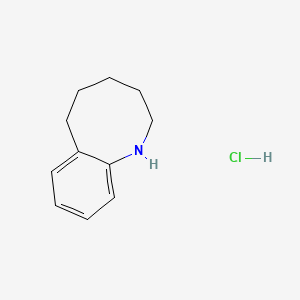

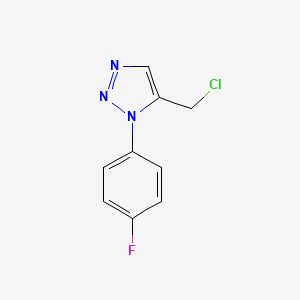

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride is an organic compound with the CAS Number: 1354951-27-1 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride . The InChI code for this compound is 1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H .

Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride consists of two piperidine rings in the molecule that have the chair conformation . The molecules are linked in endless chains along the c-axis by N + ···Cl − and Cl − ···H 2 O···Cl − hydrogen bonds .Physical And Chemical Properties Analysis

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride appears as a powder at room temperature . It has a molecular weight of 197.71 . The compound’s InChI key is YRPMNVSJYGEGTP-UHFFFAOYSA-N .科学研究应用

Medicinal Chemistry

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride: has been identified as a compound with potential medicinal applications. Its structure, which includes a benzomorphan nucleus, suggests it may exhibit analgesic properties . This could be pivotal in the development of new pain management medications, particularly in targeting opioid receptors with possibly fewer side effects.

Pharmacology

In pharmacological research, this compound’s unique structure and properties are being explored for its analgesic activity. It represents a class of chemicals that could lead to the synthesis of novel therapeutic agents, especially in the realm of pain relief and neurological disorders .

Biochemistry

Biochemically, the compound’s interactions with biological molecules are of interest. The hydrogen bonding patterns and molecular conformation could provide insights into receptor-ligand interactions, which are crucial for drug design and understanding the compound’s mechanism of action .

Materials Science

The high purity forms of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride can be used in materials science, particularly in the development of pharmaceutical-grade materials. Its stability and reactivity make it a candidate for creating compounds with specific optical, semiconductor, and electronic properties .

Chemical Engineering

In chemical engineering, this compound could be utilized in process optimization studies. Its reactivity under different conditions can help in designing efficient synthetic pathways for complex organic molecules, which is essential for large-scale production .

Environmental Science

The environmental impact of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride and its derivatives can be studied to ensure safe manufacturing and disposal practices. Understanding its degradation products and their effects on the environment is crucial for sustainable chemistry practices .

Analytical Chemistry

Analytically, the compound can be used as a reference material for calibrating instruments and developing new analytical methods. Its well-defined structure and properties make it suitable for use as a standard in various chromatographic and spectroscopic techniques .

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride serves as a building block for synthesizing more complex molecules. Its reactions and transformations can be studied to expand the repertoire of synthetic strategies available to chemists .

安全和危害

作用机制

Target of Action

It is known that the compound has analgesic activity , suggesting it may interact with pain receptors or pathways in the body.

Mode of Action

The compound’s structure includes two piperidine rings in a chair conformation, part of a four-ring system that includes a benzomorphan nucleus . This structure may play a role in its interaction with its targets.

Biochemical Pathways

Given its analgesic activity , it may influence pathways related to pain perception and response.

Result of Action

The compound has been noted to have analgesic activity , indicating that it may result in the reduction or elimination of pain signals at the molecular and cellular level.

属性

IUPAC Name |

1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPMNVSJYGEGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2NCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354951-27-1 | |

| Record name | 1-Benzazocine, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)

![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)

![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)

![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)

![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)

![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)